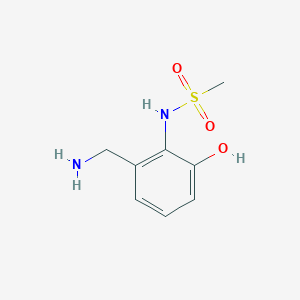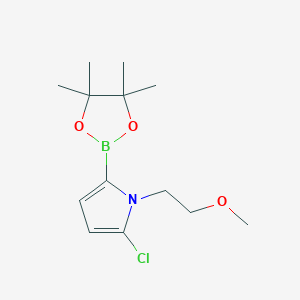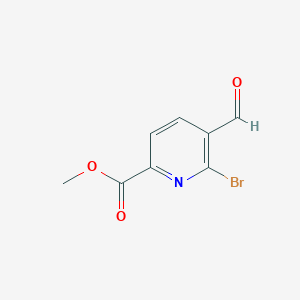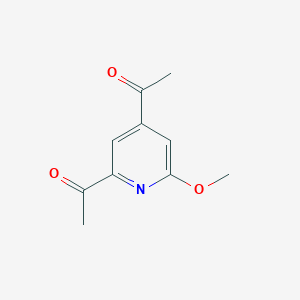![molecular formula C7H9N3O2 B14846041 3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a base, followed by cyclization to form the desired imidazo[1,2-A]pyrazine scaffold . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazo[1,2-A]pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-carboxy-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-A]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Pyrrolopyrazine: A related heterocyclic compound with distinct chemical properties and applications.
Uniqueness
3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C7H9N3O2/c11-4-5-1-8-6-2-9-7(12)3-10(5)6/h1,11H,2-4H2,(H,9,12) |
InChI-Schlüssel |
XVAQVYNLCXNTOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC=C(N2CC(=O)N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



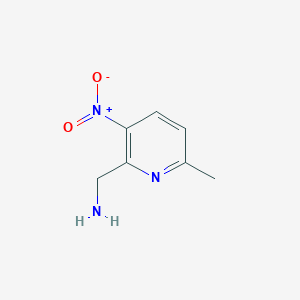
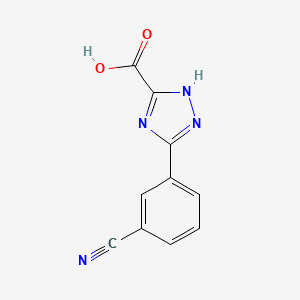
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
